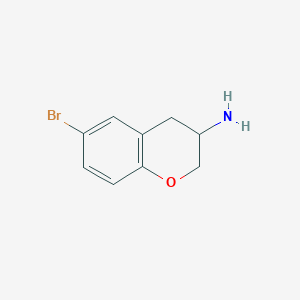

6-Bromochroman-3-amine

Overview

Description

6-Bromochroman-3-amine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromochroman-3-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of a chroman precursor followed by amination. Key steps include:

- Bromination : Use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position of the chroman backbone.

- Amination : Introduction of the amine group via nucleophilic substitution or catalytic amination, often requiring catalysts such as palladium complexes or copper iodide .

Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents are critical. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the presence of the bromine atom (δ ~6.8–7.2 ppm for aromatic protons) and amine group (δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 230.0) .

- X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) may arise from:

- Variability in assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from for reproducibility.

- Structural impurities : Trace solvents or byproducts (e.g., dehalogenated derivatives) can skew results. Validate compound purity via HPLC-MS before biological testing .

- Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line heterogeneity) .

Q. How can computational modeling guide the design of this compound analogs with enhanced receptor binding?

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Focus on substituents at the 3-amine position, which influence steric and electronic interactions .

- QSAR analysis : Correlate structural descriptors (e.g., Hammett constants for substituents) with experimental IC values to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in studying the compound’s reactivity in substitution reactions?

- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., benzylic carbocations).

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, while additives like KI improve leaving-group displacement .

- Competitive pathways : Use isotopic labeling (e.g., N-amine) to track regioselectivity in competing substitution mechanisms .

Q. Methodological Resources

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 |

InChI Key |

BUFGYKCIZBYJSH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Br)N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.